molecular formula C24H18N2O4S3 B5085363 dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)

dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)

Cat. No. B5085363
M. Wt: 494.6 g/mol
InChI Key: RBUTZMCZXYOLME-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DTBC is a member of the benzothiazole family of compounds, which are known for their wide range of biological activities. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in inflammation, oxidative stress, and cancer progression. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. The compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the levels of reactive oxygen species (ROS) in cells. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, the compound has several limitations, including its relatively low stability and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), including:
1. Investigating the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a chemopreventive agent for various types of cancer.
3. Investigating the mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) in more detail to better understand its biological effects.
4. Developing more stable analogs of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) with improved pharmacokinetic properties.
5. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is a promising compound with potent anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.

Synthesis Methods

Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) can be synthesized through a multistep process involving the reaction of various reagents. The most commonly used method involves the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with thionyl chloride to form 2-(2-chloroethylthio)aniline, which is further reacted with 2-mercaptobenzothiazole to form dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate).

Scientific Research Applications

Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been extensively studied for its potential applications in various scientific fields. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.

properties

IUPAC Name

methyl 2-[[5-[(6-methoxycarbonyl-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S3/c1-29-23(27)13-3-7-17-19(9-13)32-21(25-17)11-15-5-6-16(31-15)12-22-26-18-8-4-14(24(28)30-2)10-20(18)33-22/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUTZMCZXYOLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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